molecular formula C17H18N4O2S B2876964 3-(4-methoxyphenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide CAS No. 2034385-64-1

3-(4-methoxyphenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide

Cat. No.: B2876964
CAS No.: 2034385-64-1
M. Wt: 342.42
InChI Key: UBVAQZJAWJJKIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(4-methoxyphenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide features a propanamide backbone substituted with a 4-methoxyphenyl group and a 1,2,3-triazole ring linked to a thiophene moiety. This structure combines aromatic (methoxyphenyl, thiophene) and heterocyclic (triazole) components, which are common in pharmaceuticals and agrochemicals due to their bioactivity and synthetic versatility.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[(1-thiophen-3-yltriazol-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-23-16-5-2-13(3-6-16)4-7-17(22)18-10-14-11-21(20-19-14)15-8-9-24-12-15/h2-3,5-6,8-9,11-12H,4,7,10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVAQZJAWJJKIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC2=CN(N=N2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-methoxyphenyl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide is a novel derivative that combines the pharmacological properties of triazole and methoxyphenyl moieties. This article explores its biological activities, particularly focusing on its antioxidant and anticancer properties.

Chemical Structure

The compound can be structurally represented as follows:

C15H16N4O(Molecular Weight 284 32 g mol)\text{C}_{15}\text{H}_{16}\text{N}_{4}\text{O}\quad (\text{Molecular Weight 284 32 g mol})

Antioxidant Activity

Antioxidant activity is crucial for protecting cells from oxidative stress. The compound was evaluated using the DPPH radical scavenging method, which measures the ability to neutralize free radicals.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Activity Relative to Ascorbic Acid
This compound12.51.37 times higher
Ascorbic Acid17.5Reference

The results indicate that the compound exhibits significant antioxidant properties, outperforming ascorbic acid by approximately 37% in radical scavenging activity .

Anticancer Activity

The anticancer potential of the compound was assessed against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The MTT assay was utilized to determine cytotoxicity.

Table 2: Anticancer Activity Against Cell Lines

Cell LineIC50 (µM)Selectivity Index
U-878.5Higher
MDA-MB-23115.0Lower

The compound demonstrated a higher cytotoxic effect against U-87 cells compared to MDA-MB-231 cells, indicating its potential as an effective anticancer agent .

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways associated with cancer progression and oxidative stress. Notably, compounds containing a triazole moiety are known to influence various biological pathways due to their ability to interact with cellular targets .

Case Studies

  • Study on Antioxidant Properties :
    A series of derivatives similar to the target compound were synthesized and tested for antioxidant activity. The findings revealed that modifications in the structure significantly influenced their radical scavenging abilities, with the triazole derivatives consistently showing enhanced activity .
  • Evaluation in Cancer Models :
    In vitro studies demonstrated that triazole derivatives exhibit potent anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. The target compound's structural features suggest it may similarly engage these pathways .

Comparison with Similar Compounds

Structural Analogues with Varied Heterocycles and Substituents

Key structural analogs are compared below based on heterocyclic cores, substituents, synthetic yields, and physicochemical properties:

Key Observations:
  • Heterocyclic Core : The 1,2,3-triazole in the target compound is prevalent in antiviral agents (e.g., III-15h ), while 1,2,4-triazoles (e.g., 12 ) are associated with antioxidant activity .
  • Substituent Effects : Electron-donating groups (e.g., methoxy in 12 ) enhance solubility and bioavailability. The thiophene moiety in the target compound may improve π-π stacking in biological targets compared to phenyl groups .
  • Synthetic Yields : Triazole derivatives synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) typically yield >50% (e.g., 15m : 54%, III-15h : 76%), suggesting efficient routes for the target compound .

Physicochemical and Spectral Properties

  • Melting Points : Triazole derivatives exhibit wide melting ranges (e.g., III-15g : 141°C vs. III-15h : 69°C), influenced by substituent bulk and crystallinity. The thiophene group in the target compound may lower melting points compared to purely aromatic analogs .
  • NMR Signatures : The methoxyphenyl group in the target compound would show characteristic δ ~3.8 ppm (OCH₃) and δ ~7.0–7.5 ppm (aromatic protons), similar to 15m (δ 8.2 ppm for triazole-H) .
  • Mass Spectrometry : ESI-MS data for analogs (e.g., III-15g : m/z 528.3 [M+H]⁺) confirm molecular weights; the target compound’s expected m/z is ~371 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.